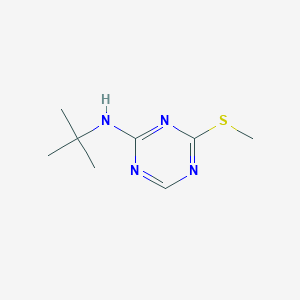
N-tert-Butyl-4-(methylsulfanyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a tert-butyl group, a methylthio group, and an amine group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with tert-butylamine and methylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with the tert-butyl and methylthio groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets. The triazine ring can participate in hydrogen bonding and π-π interactions, which can modulate the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-Butyl)-4-chloro-1,3,5-triazin-2-amine
- N-(tert-Butyl)-4-methoxy-1,3,5-triazin-2-amine
- N-(tert-Butyl)-4-ethylthio-1,3,5-triazin-2-amine
Uniqueness
N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine is unique due to the presence of both tert-butyl and methylthio groups, which confer distinct chemical properties and reactivity. The combination of these groups with the triazine ring enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
109202-19-9 |
|---|---|
Molekularformel |
C8H14N4S |
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
N-tert-butyl-4-methylsulfanyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H14N4S/c1-8(2,3)12-6-9-5-10-7(11-6)13-4/h5H,1-4H3,(H,9,10,11,12) |
InChI-Schlüssel |
IZIIEFRMCHRVKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=NC(=NC=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

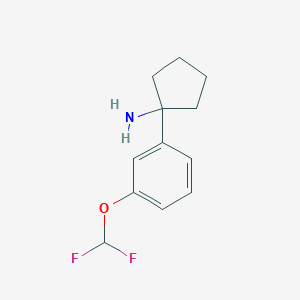
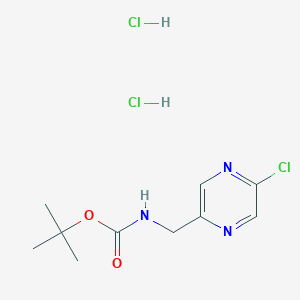
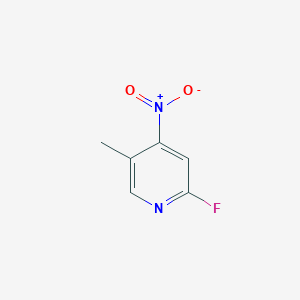
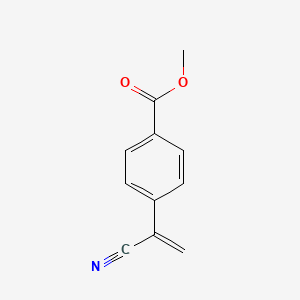

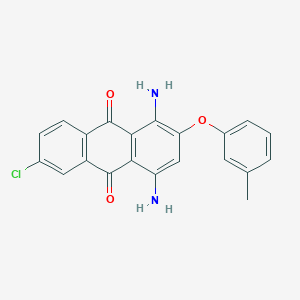
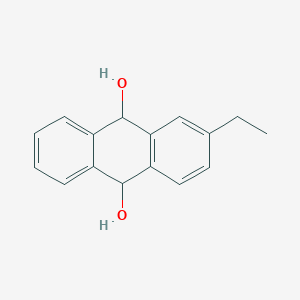
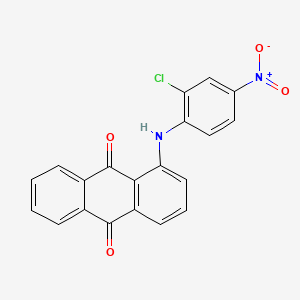
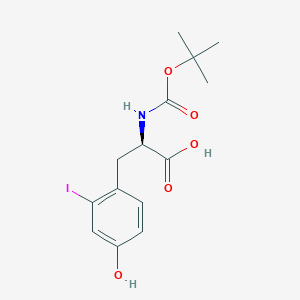
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)

